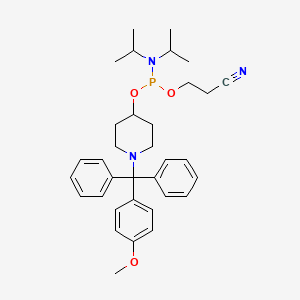
2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite is a complex organic compound used primarily in the field of organic synthesis. It is known for its role as a phosphoramidite reagent, which is crucial in the synthesis of oligonucleotides and other nucleic acid derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite typically involves the reaction of 1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl with diisopropylphosphoramidous dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphoramidate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine or tert-butyl hydroperoxide for oxidation reactions, and nucleophiles such as amines or alcohols for substitution reactions. These reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various phosphoramidate and substituted phosphoramidite derivatives, which are useful intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite has several scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides, which are essential for genetic research and biotechnology.
Biology: It plays a role in the development of nucleic acid-based therapeutics and diagnostics.
Medicine: It is used in the synthesis of antisense oligonucleotides, which are used to treat genetic disorders.
Industry: It is employed in the production of synthetic DNA and RNA for various industrial applications
Mécanisme D'action
The compound exerts its effects primarily through its role as a phosphoramidite reagent. It facilitates the formation of phosphodiester bonds between nucleotides, which is a crucial step in the synthesis of oligonucleotides. The molecular targets involved include the hydroxyl groups of nucleotides, which react with the phosphoramidite group to form the desired phosphodiester linkage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyanoethyl (6-(((4-methoxyphenyl)diphenylmethyl)amino)hexyl) diisopropylphosphoramidite
- 6-(4-Monomethoxytritylamino)hexyl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite
Uniqueness
Compared to similar compounds, 2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite is unique due to its specific structure, which provides distinct reactivity and stability. This makes it particularly suitable for the synthesis of oligonucleotides with high efficiency and yield .
Propriétés
Formule moléculaire |
C34H44N3O3P |
|---|---|
Poids moléculaire |
573.7 g/mol |
Nom IUPAC |
3-[[di(propan-2-yl)amino]-[1-[(4-methoxyphenyl)-diphenylmethyl]piperidin-4-yl]oxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C34H44N3O3P/c1-27(2)37(28(3)4)41(39-26-12-23-35)40-33-21-24-36(25-22-33)34(29-13-8-6-9-14-29,30-15-10-7-11-16-30)31-17-19-32(38-5)20-18-31/h6-11,13-20,27-28,33H,12,21-22,24-26H2,1-5H3 |
Clé InChI |
BKZHWXMMOQNHIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CCN(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


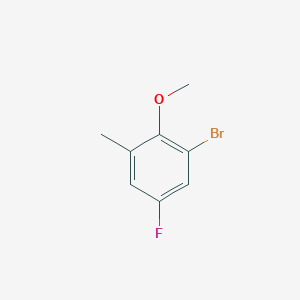
![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)
![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)
![N-[2-[2-(2-amino-3-phenylpropanoyl)hydrazinyl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B14019474.png)

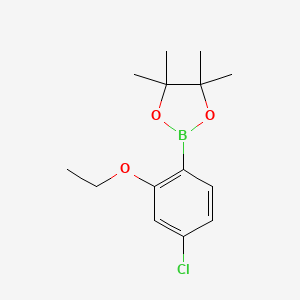
![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)
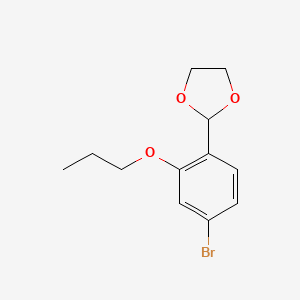

![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
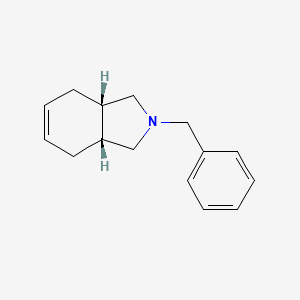
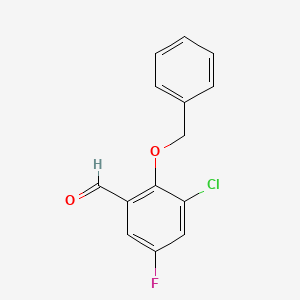

![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)
